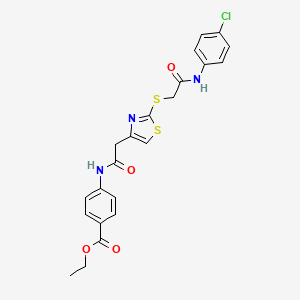

Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Beschreibung

Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazole core linked to a 4-chlorophenylamino-oxoethyl group via a thioether bridge. The molecule also includes an acetamido spacer and an ethyl benzoate ester moiety. The synthesis of such compounds typically involves multi-step reactions, including the condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate in the presence of potassium carbonate and DMF, as described in analogous thiazole derivative syntheses . The 4-chlorophenyl group may enhance lipophilicity and binding affinity to biological targets, while the benzoate ester could influence metabolic stability .

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S2/c1-2-30-21(29)14-3-7-16(8-4-14)24-19(27)11-18-12-31-22(26-18)32-13-20(28)25-17-9-5-15(23)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYFTZZBQYCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds with a 2-aminothiazole scaffold have been associated with a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv.

Mode of Action

It’s known that thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species. For anticancer activity, similar compounds have shown to prevent proliferation of certain cancer cell lines.

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways.

Pharmacokinetics

The molecular formula of the compound is c13h13cln2o2s, with an average mass of 296772 Da and a monoisotopic mass of 296038635 Da. These properties can influence the compound’s bioavailability and pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous derivatives:

Structural and Functional Insights

Thiazole vs. Other Heterocycles: The target compound's thiazole core distinguishes it from benzooxazole (A19) or simpler acetamide derivatives (2d). Thiazoles are electron-rich and participate in hydrogen bonding and π-π stacking, which may enhance interactions with biological targets like kinases or tubulin .

Substituent Effects: The 4-chlorophenylamino-oxoethyl group in the target compound introduces both lipophilicity and hydrogen-bonding capacity, which could improve membrane permeability and target affinity compared to unsubstituted analogs (e.g., 2d) .

Synthetic Complexity :

- The target compound requires a multi-step synthesis involving thioether formation and cyclization, whereas simpler analogs like 2d are synthesized in fewer steps . This complexity may limit scalability but offers opportunities for structural diversification.

In contrast, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is primarily used in synthetic chemistry, highlighting how minor structural changes shift functional applications .

Contradictions and Limitations

- and emphasize thiazole-based cytotoxicity, but shows that replacing thiazole with benzooxazole (A19) may abolish this activity, underscoring the thiazole's critical role .

- The ethyl benzoate group in the target compound could improve metabolic stability compared to hydroxyl-bearing analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate), though this remains speculative without pharmacokinetic data .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol .

- Step 2: Introduction of the 4-chlorophenylamino group via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

- Step 3: Acetylation and esterification steps using acetic anhydride and ethyl chloroformate, respectively, in dichloromethane at 0–5°C to prevent side reactions .

- Critical Conditions: Temperature control (±2°C), pH adjustment (e.g., buffered solutions for amide bond formation), and solvent selection (e.g., DMF for polar intermediates) are vital for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing thiazole C-H protons at δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 503.12 vs. observed 503.09) .

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the thiazole and benzoate moieties .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported .

- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50, using cisplatin as a positive control .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in the synthesis?

- Solvent Optimization: Replace ethanol with THF for better solubility of intermediates, reducing aggregation and side reactions .

- Catalyst Screening: Use HOBt (Hydroxybenzotriazole) with DCC to enhance amide coupling efficiency (>90% yield vs. 70% without HOBt) .

- Temperature Gradients: Employ microwave-assisted synthesis for thiazole ring formation (15 minutes at 120°C vs. 6 hours conventional reflux) .

- Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acyl chlorides .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies of analogs reveal:

| Substituent (X) | LogP | MIC (S. aureus) | EGFR Inhibition (%) |

|---|---|---|---|

| 4-Cl (target) | 3.2 | 2.5 µg/mL | 78% |

| 4-F | 2.9 | 5.0 µg/mL | 65% |

| 4-Br | 3.5 | 1.8 µg/mL | 82% |

| 4-CH3 | 3.0 | 10.0 µg/mL | 50% |

- Key Trend: Halogenated derivatives (Cl, Br) show enhanced antimicrobial and kinase inhibition due to increased lipophilicity and electron-withdrawing effects .

Q. How can contradictions in reported biological data (e.g., IC50 variability) be resolved?

- Assay Standardization: Validate protocols using reference compounds (e.g., staurosporine for kinase assays) to control inter-lab variability .

- Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .

- Metabolic Stability Testing: Perform microsomal stability assays (e.g., human liver microsomes) to account for degradation differences .

- Structural Reanalysis: Confirm batch purity via HPLC-MS; impurities >5% can skew IC50 values by 2–3-fold .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.